3-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-7-6-8-18(13-17)15-29-16-21-25(19-11-12-23(30-2)24(14-19)31-3)27-28-26(21)20-9-4-5-10-22(20)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTDMZHDZJXODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazoloquinoline core, followed by the introduction of the dimethoxyphenyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, metal catalysts, and organic solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may introduce various functional groups onto the pyrazoloquinoline core.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Chlorine () introduces electron-withdrawing properties, altering reactivity.
- Rigidity and Aromaticity : The dihydro core in reduces aromatic conjugation, possibly affecting π-π stacking in biological targets.
- Solubility : Ester-containing derivatives () exhibit enhanced aqueous solubility compared to purely aromatic analogs.
Yield Comparison :
- Microwave-assisted synthesis (e.g., for dihydro derivatives in ) achieves ~50% yield, surpassing traditional heating (40–45%) .
- L-Proline-catalyzed routes (green chemistry) may offer comparable yields to ZnCl2 but with reduced environmental impact .
Pharmacological and Physicochemical Properties
- Bioactivity: Target Compound: Limited direct data, but pyrazoloquinolines with dimethoxy groups (e.g., ) show moderate acetylcholinesterase inhibition (IC50 ~10–20 μM). Chlorobenzyl Analog (): Enhanced cytotoxicity (IC50 ~5 μM in HeLa cells) due to chlorine’s electron-withdrawing effects. Amino-Substituted Analogs (): Introduction of NH2 groups improves therapeutic indices (e.g., 2–3x higher selectivity in kinase assays).
Physicochemical Data :
- Melting Points : Methoxy-rich derivatives (e.g., ) melt at 180–190°C, while dihydro analogs () show lower melting points (~150°C) due to reduced crystallinity.
- Solubility : Ethyl ester derivative () is soluble in polar aprotic solvents (DMSO, DMF), whereas the target compound is more lipophilic (logP ~4.5).
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes the biological activity of this compound based on recent research findings, highlighting its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer and anti-inflammatory properties. The following sections detail its specific biological activities.
Anticancer Activity
- Cell Line Studies :
-
Mechanism of Action :
- The anticancer effects are believed to be mediated through multiple pathways:
Anti-inflammatory Activity
The pyrazoloquinoline structure is associated with anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, which are critical in inflammatory responses .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 12.50 | Apoptosis induction |
| Anticancer | HepG2 | 17.82 | Cell cycle arrest |
| Anticancer | A549 | 26.00 | Kinase inhibition |
| Anti-inflammatory | - | - | Inhibition of cytokines |
Case Studies
-
Study on MCF-7 Cells :
- In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
-
In Vivo Studies :
- In animal models bearing tumors derived from A549 cells, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically starts with functionalized quinoline precursors, such as 2,4-dichloroquinoline-3-carbonitrile, which undergoes nucleophilic substitution and cyclization. For example, introducing a primary amino group (NH₂) at specific positions can enhance therapeutic potential . Reaction conditions (e.g., solvent choice, temperature, catalyst) significantly impact yield. Ultrasonic-assisted methods (e.g., ethanol/KOH under sonication) reduce reaction time and improve efficiency for analogous pyrazoloquinolines .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.25–7.93 ppm for aryl groups) .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3187 cm⁻¹, carbonyl bands at ~1670 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 330.1606) .
- X-ray crystallography (if applicable): Resolves structural ambiguities in fused heterocycles .
Q. How can researchers design initial pharmacological activity studies?
- Methodological Answer : Begin with in vitro assays targeting therapeutic pathways (e.g., antimycobacterial or antioxidant activity). Use structure-activity relationship (SAR) principles by modifying substituents (e.g., methoxy or methyl groups) to assess bioactivity changes. For example, pyrazoloquinolines with electron-donating groups show enhanced binding affinity in enzyme inhibition studies .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or bioactivity?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level predicts conformational stability and reactive sites. For example, relative energy calculations for pyrazoloquinoline derivatives guide synthetic prioritization of low-energy conformers . Molecular docking simulations (e.g., AutoDock Vina) can model interactions with biological targets like cholinesterases .
Q. What strategies address contradictory data in pharmacological studies?
- Methodological Answer :
- Dose-response analysis : Test multiple concentrations to identify non-linear effects.
- Reproducibility checks : Validate assays across independent labs using standardized protocols (e.g., antioxidant activity via DPPH radical scavenging) .
- Meta-analysis : Compare results with structurally similar compounds (e.g., pyrazolo[4,3-c]quinolines with trifluoroacetyl groups) to identify trends .
Q. What are the challenges in optimizing multi-step synthesis?
- Methodological Answer : Key challenges include:
- Intermediate instability : Use low-temperature storage (-20°C) for sensitive intermediates like enamines .
- Byproduct formation : Employ column chromatography or recrystallization (e.g., DMSO-d6 for NMR-pure samples) .
- Scale-up limitations : Transition from batch to flow chemistry for improved heat/mass transfer in cyclization steps .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with varied substituents (e.g., replacing 3,4-dimethoxy with halogen or alkyl groups).
- Biological profiling : Test analogs against a panel of targets (e.g., kinases, oxidases) to identify selectivity patterns .
- Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate structural descriptors with activity data .
Q. How to mitigate stability issues during compound storage?
- Methodological Answer :
- Lyophilization : Store hygroscopic compounds as lyophilized powders under inert gas (N₂/Ar).
- Light sensitivity : Use amber vials and conduct stability assays under UV/visible light exposure to determine degradation kinetics .
- pH monitoring : For aqueous solutions, buffer at pH 6–7 to prevent hydrolysis of methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
